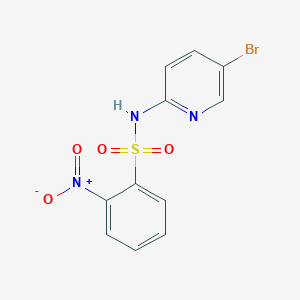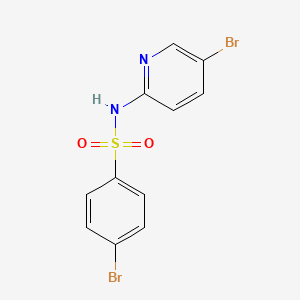![molecular formula C17H21N3O B4285981 N-(4-isopropylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4285981.png)
N-(4-isopropylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea
Descripción general
Descripción
N-(4-isopropylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea, also known as IPUE, is a chemical compound that has been widely studied for its potential applications in scientific research. IPUE is a urea-based compound that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The exact mechanism of action of N-(4-isopropylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea is not fully understood, but it is thought to act as a competitive inhibitor of certain enzymes and receptors in the body. It has been shown to bind to a variety of targets, including the adenosine A2A receptor and the enzyme acetylcholinesterase.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea has been shown to have a range of biochemical and physiological effects, including the inhibition of certain enzymes and receptors in the body. It has also been shown to have potential anti-inflammatory and anti-cancer properties, making it a promising compound for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-isopropylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea is its high affinity for certain receptors and enzymes, making it a valuable tool for studying their function and potential therapeutic applications. However, one limitation of N-(4-isopropylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea is that it can be difficult to synthesize and purify, which can make it more expensive and time-consuming to work with.
Direcciones Futuras
There are many potential future directions for research on N-(4-isopropylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea, including further studies on its mechanism of action and potential therapeutic applications. Some possible areas of research include its use as a tool for studying neurodegenerative diseases such as Alzheimer's, as well as its potential as an anti-cancer agent. Additionally, further research could explore the potential use of N-(4-isopropylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea in combination with other compounds to enhance its effects and reduce potential side effects.
Aplicaciones Científicas De Investigación
N-(4-isopropylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea has been used in a wide range of scientific research applications, including as a tool for studying the function of various receptors and enzymes in the body. It has been shown to have a high affinity for certain receptors, making it useful for studying their function and potential therapeutic applications.
Propiedades
IUPAC Name |
1-(4-propan-2-ylphenyl)-3-(1-pyridin-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-12(2)14-7-9-15(10-8-14)20-17(21)19-13(3)16-6-4-5-11-18-16/h4-13H,1-3H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFGBXAFQKMFLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC(C)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Propan-2-yl)phenyl]-3-[1-(pyridin-2-yl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-cyclohexylurea](/img/structure/B4285901.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4285914.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4285929.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4285930.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4285938.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea](/img/structure/B4285941.png)
![methyl 4-{2-[(4-hydroxyphenyl)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B4285946.png)
![N-(2-chloro-4-methylphenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4285949.png)


![N-(3-chlorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4285972.png)
![N-1-naphthyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286006.png)

